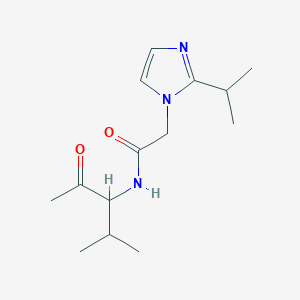![molecular formula C15H18ClN3O2 B7558171 5-[(1-Tert-butylpyrazol-4-yl)methylamino]-2-chlorobenzoic acid](/img/structure/B7558171.png)
5-[(1-Tert-butylpyrazol-4-yl)methylamino]-2-chlorobenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(1-Tert-butylpyrazol-4-yl)methylamino]-2-chlorobenzoic acid, commonly known as TAK-242, is a small molecule inhibitor that targets Toll-like receptor 4 (TLR4) signaling. TLR4 is a protein that plays a crucial role in the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs) and initiating an immune response. TAK-242 has been extensively studied for its potential therapeutic applications in various diseases, including sepsis, cancer, and autoimmune disorders.
作用機序
TAK-242 selectively inhibits 5-[(1-Tert-butylpyrazol-4-yl)methylamino]-2-chlorobenzoic acid signaling by binding to an intracellular domain of 5-[(1-Tert-butylpyrazol-4-yl)methylamino]-2-chlorobenzoic acid, preventing the recruitment of downstream signaling molecules. This leads to the inhibition of pro-inflammatory cytokine production and immune cell activation.
Biochemical and Physiological Effects:
TAK-242 has been shown to have a wide range of biochemical and physiological effects. In sepsis, TAK-242 reduces the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, leading to improved survival. In cancer, TAK-242 inhibits tumor growth and metastasis by blocking 5-[(1-Tert-butylpyrazol-4-yl)methylamino]-2-chlorobenzoic acid signaling in tumor cells and immune cells. In autoimmune disorders, TAK-242 reduces disease severity by inhibiting 5-[(1-Tert-butylpyrazol-4-yl)methylamino]-2-chlorobenzoic acid signaling and reducing the production of autoantibodies.
実験室実験の利点と制限
One of the major advantages of TAK-242 is its selectivity for 5-[(1-Tert-butylpyrazol-4-yl)methylamino]-2-chlorobenzoic acid signaling, which minimizes off-target effects. However, TAK-242 has a relatively short half-life, which may limit its effectiveness in certain applications. Additionally, TAK-242 may have different effects in different cell types, which should be taken into account when designing experiments.
将来の方向性
There are several potential future directions for research on TAK-242. One area of interest is the development of more potent and selective 5-[(1-Tert-butylpyrazol-4-yl)methylamino]-2-chlorobenzoic acid inhibitors. Another area of interest is the use of TAK-242 in combination with other therapies, such as chemotherapy or immunotherapy, to enhance their effectiveness. Additionally, there is a need for further research on the safety and efficacy of TAK-242 in human clinical trials.
合成法
TAK-242 is synthesized through a multi-step process starting from commercially available starting materials. The key step involves the reaction of 2-chloro-5-nitrobenzoic acid with tert-butyl-4-(aminomethyl)pyrazole in the presence of a base to form the desired product. The crude product is then purified through column chromatography to obtain pure TAK-242.
科学的研究の応用
TAK-242 has been extensively studied for its potential therapeutic applications in various diseases. In sepsis, TAK-242 has been shown to inhibit 5-[(1-Tert-butylpyrazol-4-yl)methylamino]-2-chlorobenzoic acid signaling and reduce the production of pro-inflammatory cytokines, leading to improved survival in animal models. In cancer, TAK-242 has been shown to inhibit tumor growth and metastasis by blocking 5-[(1-Tert-butylpyrazol-4-yl)methylamino]-2-chlorobenzoic acid signaling in tumor cells and immune cells. In autoimmune disorders, TAK-242 has been shown to reduce disease severity by inhibiting 5-[(1-Tert-butylpyrazol-4-yl)methylamino]-2-chlorobenzoic acid signaling and reducing the production of autoantibodies.
特性
IUPAC Name |
5-[(1-tert-butylpyrazol-4-yl)methylamino]-2-chlorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O2/c1-15(2,3)19-9-10(8-18-19)7-17-11-4-5-13(16)12(6-11)14(20)21/h4-6,8-9,17H,7H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPXDSWZJNOSYNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=C(C=N1)CNC2=CC(=C(C=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(1-Tert-butylpyrazol-4-yl)methylamino]-2-chlorobenzoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(3,4-Dimethylphenyl)methylamino]benzenesulfonamide](/img/structure/B7558094.png)
![3-[(2-Chloro-4-fluorophenyl)methylsulfanyl]-5-[(2-fluorophenoxy)methyl]-4-(1-methoxypropan-2-yl)-1,2,4-triazole](/img/structure/B7558096.png)
![1-[4-(4-Bromoanilino)piperidin-1-yl]ethanone](/img/structure/B7558103.png)

![1-[4-(2-Fluoroanilino)piperidin-1-yl]ethanone](/img/structure/B7558119.png)
![N-[(2-methylimidazo[1,2-a]pyridin-3-yl)methyl]oxan-4-amine](/img/structure/B7558131.png)
![N-propan-2-ylbicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7558144.png)
![1-[4-[(2-Methyl-1,3-benzothiazol-6-yl)amino]piperidin-1-yl]ethanone](/img/structure/B7558149.png)
![2-[(2-Pyridinylthio)methyl]pyridine](/img/structure/B7558150.png)
![N-[(1-tert-butylpyrazol-4-yl)methyl]-1H-indazol-6-amine](/img/structure/B7558165.png)


![2-chloro-N-[2,2-dichloro-1-(4-fluorophenyl)ethyl]benzamide](/img/structure/B7558196.png)
